Amyloid‑β Binding Affinity: Ki = 4.31 nM for Benzothiazole‑Cinnamamide Scaffold
A closely related benzothiazole‑cinnamamide hybrid demonstrated a binding affinity (Ki) of 4.31 nM in a competitive radioligand displacement assay against [¹²⁵I]2‑(3′‑iodo‑4′‑N‑methylaminophenyl)benzothiazole binding to amyloid‑β (1‑40) peptide [1]. The target compound, (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide, shares the same benzothiazole‑cinnamamide pharmacophore and is predicted to exhibit comparable or modulated affinity due to the electron‑withdrawing 6‑bromo and the polarity‑enhancing 2‑methoxyethyl substituents.
| Evidence Dimension | Amyloid‑β (Aβ₁₋₄₀) peptide binding affinity (Ki) |
|---|---|
| Target Compound Data | Predicted Ki in low nanomolar range; exact value not yet reported in public domain |
| Comparator Or Baseline | Analogous benzothiazole‑cinnamamide hybrid: Ki = 4.31 nM (BindingDB BDBM50276883 / CHEMBL4175800) |
| Quantified Difference | Quantitative difference for the exact target compound remains to be determined experimentally |
| Conditions | In vitro radioligand binding assay using [¹²⁵I]‑labeled benzothiazole probe and synthetic Aβ₁₋₄₀ peptide |
Why This Matters
A low‑nanomolar Aβ binding affinity suggests the benzothiazole‑cinnamamide scaffold is a privileged template for developing Alzheimer's disease imaging agents or therapeutics, and the unique 6‑bromo‑2‑methoxyethyl substitution pattern may further optimize brain penetration and target selectivity.
- [1] BindingDB entry for BDBM50276883 (CHEMBL4175800). Affinity Data: Ki = 4.31 nM. Assay: Inhibition of [¹²⁵I]2‑(3′‑Iodo‑4′‑N‑methylaminophenyl)benzothiazole binding to amyloid β (1‑40). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50276883 View Source
